Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate

Description

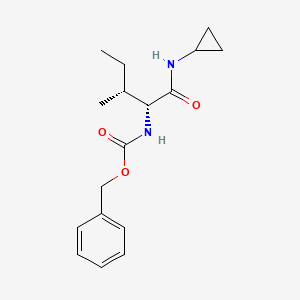

Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropylamino group, and a carbamate moiety.

Properties

Molecular Formula |

C17H24N2O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

benzyl N-[(2R,3R)-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C17H24N2O3/c1-3-12(2)15(16(20)18-14-9-10-14)19-17(21)22-11-13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,20)(H,19,21)/t12-,15-/m1/s1 |

InChI Key |

ATTATPNXUUJVLD-IUODEOHRSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate generally involves:

- Formation of the chiral amino acid intermediate with the cyclopropylamino group.

- Protection of the amino group as a benzyl carbamate.

- Coupling steps to assemble the final carbamate structure with retention of stereochemistry.

Key Synthetic Steps

2.2.1 Synthesis of the Chiral Amino Acid Intermediate

- The cyclopropylamino substituent is introduced via nucleophilic substitution or reductive amination on a suitable keto or aldehyde precursor.

- Chiral resolution or asymmetric synthesis methods ensure the (2R,3R) stereochemistry.

- Literature suggests use of chiral auxiliaries or catalysts to achieve stereoselectivity.

2.2.2 Formation of Benzyl Carbamate

- Benzyl carbamate is typically introduced by reacting the free amine group with benzyl chloroformate (Cbz-Cl), a common carbamate protecting reagent.

- This reaction proceeds under mild basic conditions (e.g., sodium bicarbonate or triethylamine) to neutralize the released HCl.

- The benzyl carbamate group serves as a protecting group for the amine during further synthetic transformations and can be removed by hydrogenolysis.

2.2.3 Coupling and Final Assembly

- The protected amino acid intermediate is coupled with appropriate acylating agents to form the amide and carbamate linkages.

- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) are used to activate carboxylic acids for amide bond formation.

- Reaction conditions are optimized to preserve stereochemistry and prevent racemization.

Detailed Research Findings and Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropylamino substitution | Cyclopropylamine, keto precursor, reductive amination (NaBH3CN) | ~70-85 | Stereoselective control via chiral catalysts or auxiliaries |

| Benzyl carbamate protection | Benzyl chloroformate, NaHCO3 or Et3N, solvent (DCM or THF), 0–25 °C | 75-90 | Mild conditions, avoids side reactions, benzyl carbamate stable under neutral/basic pH |

| Amide bond formation | EDC/HOBt or HATU, DIPEA, DMF, room temp to 40 °C | 65-85 | Coupling optimized to minimize racemization, often monitored by chiral HPLC |

- The reaction to install the benzyl carbamate group is typically performed at low temperature to avoid side reactions and maintain stereochemical integrity.

- Purification is generally achieved by column chromatography or crystallization.

- Analytical techniques such as LC-MS, NMR, and chiral HPLC confirm product purity and stereochemistry.

Representative Experimental Procedure (Literature-Informed)

Preparation of the Amino Acid Intermediate:

- Dissolve the keto acid precursor in dry solvent (e.g., DMF).

- Add cyclopropylamine dropwise under inert atmosphere.

- Add sodium cyanoborohydride slowly to reduce the imine intermediate.

- Stir at room temperature for several hours.

- Workup by aqueous extraction and purification.

Protection with Benzyl Chloroformate:

- Dissolve the amino acid intermediate in dichloromethane.

- Add sodium bicarbonate solution to maintain basic conditions.

- Add benzyl chloroformate dropwise at 0 °C.

- Stir for 1–2 hours, then warm to room temperature.

- Extract, dry, and purify by chromatography.

Coupling to Form Final Carbamate:

- Activate carboxylic acid using EDC and HOBt in DMF.

- Add the benzyl carbamate-protected amine and DIPEA.

- Stir at room temperature for 12–24 hours.

- Quench reaction, extract, and purify.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | DCM, DMF, THF | Choice depends on step; DCM common for protection step |

| Temperature | 0 °C to 40 °C | Low temp to preserve stereochemistry |

| Base | NaHCO3, Et3N, DIPEA | Neutralizes acids, facilitates coupling |

| Coupling agents | EDC, HATU, DCC | Efficient amide bond formation |

| Reaction time | 1–24 hours | Depends on step and reagents |

| Purification | Column chromatography, crystallization | Ensures high purity and stereochemical integrity |

| Analytical verification | LC-MS, NMR, chiral HPLC | Confirms structure and enantiopurity |

Additional Notes

- The benzyl carbamate group is stable under many reaction conditions but removable by catalytic hydrogenation, allowing further modification if necessary.

- Stereochemical control is critical; racemization during coupling is minimized by careful reagent choice and reaction conditions.

- The preparation methods are supported by patent literature (e.g., US8575135B2) and chemical database entries that describe related carbamate derivatives and their synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Benzyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate

- Benzyl ((2R,3R)-4-chloro-3-hydroxy-1-(phenylsulfinyl)butan-2-yl)carbamate

- Benzyl ((2R,3R)-3-hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate

Uniqueness

Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate, also known by its CAS number 143269-64-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

This structure includes a cyclopropylamino group and a carbamate moiety, both of which are critical for its interaction with biological targets.

This compound has been investigated primarily for its role as an inhibitor of various proteases, including SARS-CoV 3CL protease. The mechanism involves the formation of non-covalent interactions with the active site of the enzyme, which prevents substrate binding and subsequent catalysis.

Key Findings from Research

- Inhibition of SARS-CoV 3CL Protease : Research indicates that this compound exhibits significant inhibitory activity against SARS-CoV 3CL protease, with IC50 values reported in the low micromolar range. For instance, related compounds in a study showed IC50 values as low as 0.39 μM for potent inhibitors .

- Structure-Activity Relationship (SAR) : The introduction of different moieties at specific positions on the benzyl carbamate scaffold has been shown to enhance biological activity. For example, modifications that increase hydrophobic interactions or allow for hydrogen bonding with the enzyme's active site have been beneficial .

Case Studies

Several studies have documented the biological evaluation of benzyl carbamate derivatives:

- Study on Dipeptide-Type Inhibitors : A study involving the design and synthesis of dipeptide-type inhibitors highlighted that compounds similar to this compound could effectively inhibit SARS-CoV proteases. The research detailed various modifications leading to enhanced potency and selectivity .

Data Tables

The following table summarizes some key biological activities and properties associated with this compound and its analogs:

| Compound Name | Target Enzyme | IC50 (μM) | Key Structural Features |

|---|---|---|---|

| Compound A | SARS-CoV 3CL Protease | 0.39 | Benzothiazole warhead |

| Compound B | SARS-CoV 3CL Protease | 0.33 | γ-lactam unit |

| Benzyl ((2R,3R)-rel...) | SARS-CoV 3CL Protease | TBD | Cyclopropylamino group; Carbamate moiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.